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Compound of Interest

Compound Name:
1-(2-Chloro-6-

hydroxyphenyl)ethanone

Cat. No.: B1349113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

chemical intermediate 1-(2-chloro-6-hydroxyphenyl)ethanone (CAS No: 55736-04-4). The

information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality

control of this compound in research and development settings, particularly in the synthesis of

novel therapeutic agents.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-(2-chloro-
6-hydroxyphenyl)ethanone.

¹H NMR Spectroscopic Data
While a publicly available spectrum with peak assignments was not located in the conducted

research, typical chemical shifts for the protons of 1-(2-chloro-6-hydroxyphenyl)ethanone in

a solvent like CDCl₃ are anticipated based on the analysis of similar structures. The expected

proton environments are the methyl group of the ethanone moiety, the three aromatic protons,

and the hydroxyl proton.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

-CH₃ (ethanone) 2.6 - 2.8 Singlet (s) N/A

Ar-H 6.8 - 7.5 Multiplet (m) -

-OH 5.0 - 7.0 (broad) Singlet (s) N/A

Note: The exact chemical shifts of the aromatic protons would require a detailed spectral

analysis, including 2D NMR techniques, for unambiguous assignment. The hydroxyl proton's

chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopic Data
A ¹³C NMR spectrum for 1-(2-chloro-6-hydroxyphenyl)ethanone was not directly available.

However, based on data from substituted acetophenones, the following chemical shifts are

predicted.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ (ethanone) 28 - 32

C=O (ketone) 198 - 205

Ar-C-Cl 130 - 135

Ar-C-OH 155 - 160

Ar-C (quaternary, acetyl) 135 - 140

Ar-CH 115 - 130

Note: These are predicted values. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy Data
The IR spectrum of 1-(2-chloro-6-hydroxyphenyl)ethanone is expected to exhibit

characteristic absorption bands corresponding to its functional groups.
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Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

O-H (hydroxyl) Stretching, broad (H-bonded) 3200 - 3600

C-H (aromatic) Stretching 3000 - 3100

C-H (aliphatic, -CH₃) Stretching 2850 - 3000

C=O (ketone) Stretching 1680 - 1700

C=C (aromatic) Stretching 1450 - 1600

C-O (hydroxyl) Stretching 1200 - 1300

C-Cl (chloro) Stretching 600 - 800

Mass Spectrometry (MS) Data
The mass spectrum of 1-(2-chloro-6-hydroxyphenyl)ethanone would be characterized by its

molecular ion peak and specific fragmentation patterns. Due to the presence of the chlorine

isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the molecular ion peak

is expected.

m/z Value Interpretation

170/172 Molecular ion [M]⁺ and [M+2]⁺

155/157 Loss of methyl group (-CH₃)

127/129 Loss of acetyl group (-COCH₃)

99 Further fragmentation

Note: The relative intensities of the fragments would depend on the ionization energy and the

specific mass spectrometer used.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of 1-(2-chloro-6-hydroxyphenyl)ethanone.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 or 32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.
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Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or higher, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 1-(2-chloro-6-hydroxyphenyl)ethanone sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16 or 32.

Mode: Transmittance or Absorbance.

Data Processing:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum.

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass

Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 1-(2-chloro-6-hydroxyphenyl)ethanone in a volatile organic

solvent such as methanol or dichloromethane.

GC-MS Parameters (Illustrative):

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A suitable capillary column (e.g., HP-5MS).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min.

Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole.

Scan Range: 40 - 400 m/z.

Data Processing:

Identify the peak corresponding to 1-(2-chloro-6-hydroxyphenyl)ethanone in the total ion

chromatogram.

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak.

Propose structures for the major fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-(2-
chloro-6-hydroxyphenyl)ethanone.
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Workflow for Spectroscopic Characterization

Sample Preparation
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Caption: Workflow for the spectroscopic characterization of 1-(2-chloro-6-
hydroxyphenyl)ethanone.
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Logical Flow for NMR Signal Assignment

Input Data
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Caption: Logical flow for the assignment of ¹H and ¹³C NMR signals.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Chloro-6-
hydroxyphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1349113#1-2-chloro-6-hydroxyphenyl-ethanone-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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